Hexafluoro-1,2-diphenylcyclobutane
Overview
Description
Hexafluoro-1,2-diphenylcyclobutane is a chemical compound with the molecular formula C16H10F6 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of Hexafluoro-1,2-diphenylcyclobutane consists of a cyclobutane ring with two phenyl groups attached at the 1 and 2 positions, and six fluorine atoms attached to the cyclobutane ring . The exact structure would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Chemical Synthesis of Cyclobutane-Containing Natural Products
Hexafluoro-1,2-diphenylcyclobutane can be synthesized using the [2 + 2] cycloaddition method . This method is the primary and most commonly used method for synthesizing cyclobutanes . The [2 + 2] cycloaddition has different reaction mechanisms that have been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .
NMR Spectroscopy
Hexafluoro-1,2-diphenylcyclobutane can be analyzed using 1H-NMR at 600 MHz . Full spectral assignment can be made for both cis and trans isomers of Hexafluoro-1,2-diphenylcyclobutane, obtaining all J coupling constants and chemical shifts .
Drug Design and Development
The cyclobutane subunit, which Hexafluoro-1,2-diphenylcyclobutane contains, is prevalent in various drugs and drug prototypes . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Natural Products and Bioprospecting
Cyclobutanes, like Hexafluoro-1,2-diphenylcyclobutane, are distributed widely in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . These structures exhibit diverse biological activities with potential medicinal value .
Medicinal Chemistry
Cyclobutane motifs, like those in Hexafluoro-1,2-diphenylcyclobutane, serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Biological Evolution
The cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .
Future Directions
properties
IUPAC Name |
(1,2,2,3,3,4-hexafluoro-4-phenylcyclobutyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6/c17-13(11-7-3-1-4-8-11)14(18,12-9-5-2-6-10-12)16(21,22)15(13,19)20/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQCBMUGJZDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C2(F)F)(F)F)(C3=CC=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183290 | |
Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluoro-1,2-diphenylcyclobutane | |
CAS RN |
236736-28-0 | |
Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236736-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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